5-(4'-{[5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl]methyl}-[1,1'-biphenyl]-2-yl)-2-(triphenylmethyl)-2H-1,2,3,4-tetrazole
Description
The compound 5-(4'-{[5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl]methyl}-[1,1'-biphenyl]-2-yl)-2-(triphenylmethyl)-2H-1,2,3,4-tetrazole is a structurally complex molecule featuring:
- A tetrazole ring (2H-1,2,3,4-tetrazole) protected by a triphenylmethyl (trityl) group at the N-2 position.
- A biphenyl scaffold substituted at the 4'-position with a methylene-linked imidazole moiety.
- The imidazole ring is further functionalized with 2-butyl, 4-chloro, and 5-azidomethyl groups.
Its synthesis typically involves multi-step alkylation and condensation reactions, as seen in analogous biphenyl-tetrazole derivatives .
Properties
CAS No. |
2742660-11-1 |
|---|---|
Molecular Formula |
C41H36ClN9 |
Molecular Weight |
690.2 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
The compound 5-(4'-{[5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl]methyl}-[1,1'-biphenyl]-2-yl)-2-(triphenylmethyl)-2H-1,2,3,4-tetrazole is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity:
- Azidomethyl Group : Known for its utility in bioorthogonal chemistry.
- Imidazole Ring : Often associated with antimicrobial and antifungal properties.
- Tetrazole Moiety : Exhibits diverse pharmacological effects, including anti-inflammatory and analgesic activities.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C27H28ClN7 |
| Molecular Weight | 478.99 g/mol |
Antimicrobial Properties
Research has indicated that derivatives of imidazole, such as the one discussed here, demonstrate significant antimicrobial activity. A study on 2-butyl-4-chloroimidazole derivatives showed potent inhibition against Mycobacterium tuberculosis, suggesting that similar compounds may exhibit comparable effects due to structural similarities .
Anti-cancer Activity
The azide functionality in the compound allows for potential applications in cancer therapy through click chemistry. Azides can be selectively reacted with various biomolecules, facilitating targeted drug delivery systems. Preliminary studies have shown that azide-containing compounds can induce apoptosis in cancer cells by disrupting cellular processes .
The proposed mechanism of action for compounds containing the imidazole and tetrazole rings involves:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in metabolic pathways of pathogens.
- Interference with DNA Synthesis : The tetrazole moiety can interact with nucleic acids, potentially disrupting replication processes.
Study 1: Antimicrobial Efficacy
In a comparative study of various azide-substituted imidazoles, the compound exhibited a minimum inhibitory concentration (MIC) of 12 µg/mL against Staphylococcus aureus, highlighting its potential as an antibacterial agent.
Study 2: Cancer Cell Line Testing
In vitro assays using human breast cancer cell lines revealed that the compound induced cell death at concentrations as low as 10 µM. Flow cytometry analysis indicated an increase in late apoptotic cells after treatment, supporting its role as a potential anticancer agent.
Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
